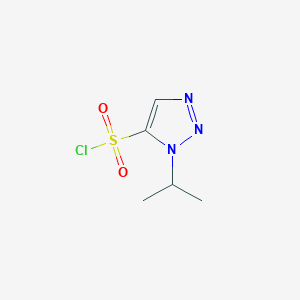
2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features an indole moiety, a thiophene ring, and a pyrazine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 3-position using electrophilic substitution reactions.
Synthesis of the Pyrazine Derivative: The pyrazine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reaction: The indole and pyrazine derivatives are then coupled using a suitable linker, such as an acetamide group. This step often involves amide bond formation through condensation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thiophene Introduction: The thiophene ring is introduced through a substitution reaction, where the thiophene derivative is attached to the pyrazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.
Purification: Employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction of the pyrazine ring could produce dihydropyrazine derivatives.
科学研究应用
Chemistry
In organic synthesis, 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the indole and thiophene rings.
作用机制
The mechanism by which 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exerts its effects is likely related to its interaction with molecular targets such as enzymes, receptors, or DNA. The indole moiety can intercalate with DNA, while the pyrazine and thiophene rings may interact with proteins or other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-N-(pyrazin-2-ylmethyl)acetamide: Lacks the thiophene ring, which may result in different biological activity and chemical properties.
2-(1H-indol-3-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and interactions.
2-(1H-indol-3-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide: Features a pyridine ring, which may influence its electronic properties and biological activity.
Uniqueness
The presence of the thiophene ring in 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide distinguishes it from similar compounds, potentially enhancing its electronic properties and interactions with biological targets. This unique structure may confer specific advantages in terms of reactivity, stability, and bioactivity, making it a compound of interest for further research and development.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-18(9-14-10-22-16-4-2-1-3-15(14)16)23-11-17-19(21-7-6-20-17)13-5-8-25-12-13/h1-8,10,12,22H,9,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHBKKCTKWVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)


![(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione](/img/structure/B2592594.png)

![2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2592596.png)
![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)

![N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2592601.png)
![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)
methanone dihydrochloride](/img/structure/B2592609.png)

